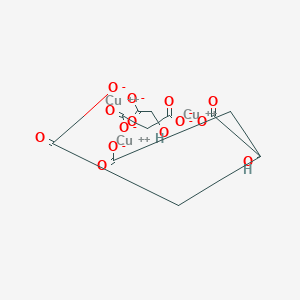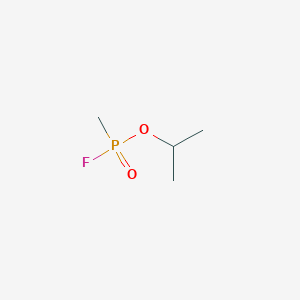
Ethyl 3-(4-fluoroanilino)crotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-fluoroanilino)crotonate is a chemical compound with the molecular formula C12H14FNO2 . It is used in biochemical research .
Molecular Structure Analysis
The molecular weight of Ethyl 3-(4-fluoroanilino)crotonate is 223.24 g/mol . The IUPAC name is ethyl (E)-3-(4-fluoroanilino)but-2-enoate . The InChI is 1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-6-4-10(13)5-7-11/h4-8,14H,3H2,1-2H3/b9-8+ .Physical And Chemical Properties Analysis
The computed properties of Ethyl 3-(4-fluoroanilino)crotonate include a molecular weight of 223.24 g/mol, XLogP3-AA of 3.3, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, rotatable bond count of 5, exact mass of 223.10085685 g/mol, monoisotopic mass of 223.10085685 g/mol, topological polar surface area of 38.3 Ų, heavy atom count of 16, and complexity of 258 .Applications De Recherche Scientifique
Proteomics Research
Ethyl 3-(4-fluoroanilino)crotonate is often used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used to study protein interactions, identify proteins, or in the development of new techniques for protein analysis.
Biochemical Research
This compound is classified as a biochemical and is used in various biochemical research . It could be used in studies related to enzyme reactions, metabolic pathways, or cellular processes.
Medicine
While there’s no direct evidence of this compound being used in medicine, its biochemical properties suggest potential medical applications. For instance, it could be used in drug discovery or therapeutic research. However, more research is needed in this area .
Pharmacology
In pharmacology, Ethyl 3-(4-fluoroanilino)crotonate could potentially be used in the development or testing of new drugs . Its properties might influence drug metabolism, pharmacokinetics, or drug-receptor interactions.
Chemical Synthesis
Ethyl 3-(4-fluoroanilino)crotonate could be used as a building block in the synthesis of other complex organic compounds . Its unique structure and properties might make it useful in various synthetic strategies.
Organofluorine Chemistry
Organofluorine compounds are known for their high stability and unique properties. Ethyl 3-(4-fluoroanilino)crotonate, being a fluorinated compound, could be used in organofluorine chemistry for the synthesis of new fluorinated materials or in studies related to the properties and reactions of fluorinated compounds .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl (E)-3-(4-fluoroanilino)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-6-4-10(13)5-7-11/h4-8,14H,3H2,1-2H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDOLSNUNUYBLF-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-fluoroanilino)crotonate | |
CAS RN |
18529-17-4 |
Source


|
| Record name | NSC158402 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














